6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methoxymethyl group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the methoxymethylation of naphthalene derivatives. This process typically uses formaldehyde dimethyl acetal (FDMA) as the methoxymethylating agent in the presence of a suitable catalyst . The reaction conditions often involve cooling the solution to around 10°C and slowly adding the base to maintain the internal temperature below 25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxymethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives.
Scientific Research Applications
6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Studies have shown that it can bind to receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar in structure but with a quinoline ring instead of a naphthalene ring.
6-Methoxy-1-methyl-3,4-dihydro-2(1H)-quinolinone: Another related compound with a quinolinone structure.
Uniqueness
6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific methoxymethyl substitution on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
112504-94-6 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
6-(methoxymethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16O/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h6-8H,2-5,9H2,1H3 |
InChI Key |
BFMFIVRTCVGWKU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
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